molecular formula C20H14N2OS2 B3258142 N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 300852-75-9

N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3258142
CAS No.: 300852-75-9
M. Wt: 362.5 g/mol
InChI Key: OXKVSJJSTGBYNZ-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(16-12-7-13-24-16)22-20-21-17(14-8-3-1-4-9-14)18(25-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVSJJSTGBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxamide with 4,5-diphenyl-1,3-thiazole-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

  • N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Comparison: N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both thiazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H14N2OS2
  • CAS Number : 300852-75-9
  • IUPAC Name : this compound

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its thiazole moiety enhances binding to microbial enzymes, disrupting their function and leading to cell death.
  • Anticancer Properties : Studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines. The thiazole ring is crucial for its cytotoxic activity, with modifications in the phenyl rings affecting potency.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Thiazole RingEssential for antimicrobial and anticancer activity
Diphenyl SubstituentsEnhance binding affinity to target proteins
Carboxamide GroupIncreases solubility and bioavailability

Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia)
  • IC50 Values : The compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy.

Antimicrobial Evaluation

Research involving the evaluation of antimicrobial properties highlighted the compound's effectiveness against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL

The compound demonstrated bactericidal effects at concentrations significantly lower than those required for conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
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N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

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